molecular formula C6H14Cl2N2 B135838 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 127420-27-3

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B135838
CAS No.: 127420-27-3
M. Wt: 185.09 g/mol
InChI Key: CPKLWCPJBAELNP-USPAICOZSA-N
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Description

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its stereochemistry and substitution pattern make it valuable in asymmetric catalysis and pharmaceutical research. The compound is synthesized via multi-step routes, often involving protection/deprotection strategies (e.g., Boc or benzyl groups) and dihydrohalide salt formation . Key properties include:

  • Molecular formula: C₆H₁₂N₂·2HCl
  • Molecular weight: 185.1 g/mol (dihydrochloride form)
  • CAS No.: 134679-22-4 (free base); 125224-62-6 (dihydrobromide analog)
  • Storage: Typically stored under inert gas (e.g., nitrogen) at 2–8°C .

Its structural rigidity and stereospecificity enhance binding affinity in catalytic applications, particularly in organocatalysis and ligand design .

Properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLWCPJBAELNP-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented route begins with functionalized (2S,4R)-4-aminoproline methyl esters. Under basic conditions (e.g., aqueous NaOH or KOH), the C2 epimerization occurs, converting the (2S)-configured starting material into a (2R)-epimer intermediate. This equilibrium-driven process ensures the availability of the (2R)-epimer for subsequent intramolecular aminolysis. The lactamization step involves nucleophilic attack of the secondary amine on the ester carbonyl, forming the bicyclic lactam framework.

Critical Reaction Conditions:

  • Base : 1–2 M NaOH or KOH in methanol/water mixtures

  • Temperature : 40–60°C for epimerization; 80–100°C for lactamization

  • Yield : 70–85% for the lactam intermediate

Acidic Workup and Salt Formation

The lactam intermediate is treated with hydrochloric acid to protonate the tertiary amine, yielding the dihydrochloride salt. Crystallization from ethanol/water mixtures provides the final product with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Cyclization of Tosylated Hydroxyproline Derivatives

Synthesis from trans-4-Hydroxy-L-Proline

An alternative route starts with trans-4-hydroxy-L-proline, which undergoes sequential functionalization:

  • N-Tosylation : Protection of the amine with tosyl chloride in dichloromethane (DCM) with triethylamine.

  • Reduction : Conversion of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

  • Dual Tosylation/Mesylation : Tosyl or mesyl groups are introduced at the hydroxyl positions to create leaving groups.

  • Cyclization : Reaction with methylamine under high pressure (5–10 bar) in toluene at 120°C forms the bicyclic core.

Yield Optimization:

Replacing tosyl with mesyl groups improved cyclization yields from 86% to 92% due to enhanced leaving-group ability.

Detosylation and Salt Formation

The N-tosyl group is removed via refluxing in 33% hydrobromic acid, followed by neutralization and treatment with HCl gas to precipitate the dihydrochloride salt.

Directed Metalation Strategies for Functionalization

Lithiation and Electrophilic Quenching

The parent diazabicycloheptane undergoes Boc protection (Boc2O, Et3N) to generate a lithiation substrate. Deprotonation with sec-butyllithium and tetramethylethylenediamine (TMEDA) at −78°C enables regioselective functionalization at C3 or C7 positions. Electrophiles such as benzophenone or trifluoromethylbenzaldehyde are introduced to create derivatives for catalytic applications.

Applications in Asymmetric Catalysis

Derivatives synthesized via this method exhibit high enantioselectivity (up to 92% ee) in diethylzinc additions to aldehydes, underscoring the structural rigidity’s role in chiral induction.

Industrial-Scale Production Considerations

Process Intensification

  • Solvent Selection : Toluene preferred over methanol for cyclization due to higher boiling point and improved reaction control.

  • Catalytic Epimerization : Exploratory use of enzymatic catalysts (e.g., aminotransferases) to enhance stereochemical outcomes.

Purification Protocols

  • Crystallization : Ethanol/water (3:1 v/v) yields >99% pure dihydrochloride.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane for intermediates.

Analytical Validation and Quality Control

Structural Confirmation

  • X-Ray Crystallography : Absolute configuration confirmed via single-crystal analysis of the (1S,4S)-enantiomer.

  • NMR Spectroscopy : Key signals include δ 3.25–3.40 (m, bridgehead protons) and δ 2.70 (s, N-methyl group).

Enantiomeric Purity Assessment

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1 mL/min flow rate; retention times: 12.3 min (1S,4S) vs. 14.1 min (1R,4R).

Comparative Data on Synthetic Routes

Method Starting MaterialKey StepYield (%)ee (%)
Epimerization-Lactamization(2S,4R)-Aminoproline esterLactamization85>99
Tosylation-Cyclizationtrans-4-Hydroxy-L-prolineMethylamine cyclization92>99
Directed LithiationBoc-protected derivativeElectrophilic quenching7895

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Substituted Derivatives of the Diazabicyclo[2.2.1]heptane Core

Variations in substituents significantly alter physicochemical and functional properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride -CH₃ C₆H₁₂N₂·2HCl 185.1 Asymmetric catalysis, ligand synthesis
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide -CH₂C₆H₅ C₁₂H₁₆N₂·2HBr 371.1 Intermediate in synthesis; dihydrobromide salt enhances crystallinity
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride -CH₂CH₂OCH₃ C₈H₁₈N₂O·2HCl 229.14 Improved solubility due to polar ether group; discontinued commercial availability
(1S,4S)-2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride -C₃H₅ (cyclopropyl) C₈H₁₅N₂·2HCl 174.67 Enhanced steric effects for selective binding
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide -C₆H₄F C₁₁H₁₂FN₂·HBr 281.1 Fluorine substitution modulates electronic properties for bioactivity

Key Observations :

  • Polar substituents (e.g., methoxyethyl) improve aqueous solubility but may reduce thermal stability .
  • Aromatic groups (e.g., benzyl, fluorophenyl) introduce π-π stacking interactions, useful in receptor-targeted applications .
  • Small alkyl groups (e.g., methyl, cyclopropyl) optimize steric bulk without compromising synthetic accessibility .

Stereochemical Variants

Enantiomeric forms exhibit distinct biochemical behaviors:

Compound Name Stereochemistry CAS No. Key Differences References
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (1S,4S) 134679-22-4 Predominant enantiomer in catalysis
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (1R,4R) 1403763-25-6 Mirror-image enantiomer; may show reversed enantioselectivity

Impact on Catalysis :

  • The (1S,4S) configuration is preferred in asymmetric organocatalysis for generating specific enantiomers of chiral alcohols and amines .
  • The (1R,4R) form is less commonly used but valuable in comparative mechanistic studies .

Salt Forms and Stability

Salt selection influences solubility, crystallinity, and stability:

Salt Form Counterion Molecular Weight (g/mol) Stability Notes References
Dihydrochloride 2HCl 185.1 High hygroscopicity; requires inert storage
Dihydrobromide 2HBr 371.1 Higher molecular weight; improved crystallinity
Hydrobromide (1:1) HBr 281.1 Lower acidity; used in pH-sensitive reactions

Practical Considerations :

  • Dihydrochloride salts are cost-effective but require stringent moisture control .
  • Dihydrobromide analogs are favored in X-ray crystallography due to superior crystal formation .

Biological Activity

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a bicyclic compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
  • CAS Number : 59436-77-0
  • Molecular Formula : C6H12N2·2HCl
  • Molecular Weight : 112.17 g/mol

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

A study synthesized several derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane and evaluated their antiproliferative effects on different cancer cell lines:

CompoundCell LineIC50 (µg/mL)
9eCaSki (Cervical)28
9eMDA-MB-231 (Breast)18
9eSK-Lu-1 (Lung)20

The compound 9e exhibited significant antiproliferative activity without inducing necrosis in human lymphocytes, suggesting a selective action against tumor cells .

The mechanism by which (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves the induction of apoptosis through a caspase-dependent pathway. This was evidenced by assays that demonstrated increased apoptosis in treated tumor cells while maintaining the viability of normal lymphocytes .

Study on Dithiocarbamate Derivatives

In a notable study involving derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane, researchers explored the synthesis of dithiocarbamate derivatives and their biological evaluation:

  • Objective : To assess the antitumor activity and selectivity of synthesized compounds.
  • Results : Among the derivatives tested, compound 9e showed moderate activity against multiple cancer cell lines while sparing normal cells .

ADME Profiling

In silico predictions regarding Absorption, Distribution, Metabolism, and Excretion (ADME) suggest that compound 9e possesses favorable pharmacokinetic properties for further development as a drug candidate . The following table summarizes key ADME parameters:

ParameterValue
SolubilityHigh
Plasma Protein BindingModerate
ClearanceAcceptable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as trans-4-hydroxy-L-proline derivatives under acidic or basic conditions. A multi-step approach includes:

Cyclization : Use of strong acids (e.g., HCl) or bases to form the bicyclic diazabicyclo framework.

Methylation : Introduction of the methyl group via alkylation or reductive amination.

Purification : Crystallization or chromatography (e.g., silica gel) to isolate the dihydrochloride salt .

  • Table 1 : Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationHCl/EtOH, reflux85>95%
MethylationCH₃I, K₂CO₃, DMF78>90%

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute stereochemistry and confirms the bicyclo[2.2.1]heptane framework. For example, bond lengths (C–C: ~1.54 Å) and dihedral angles (e.g., 17.2° between aromatic substituents) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ ~2.3 ppm) and confirms stereochemistry via coupling constants .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Despite limited toxicological data (), follow GHS guidelines:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P261).
  • First Aid : Flush eyes/skin with water if exposed (P305+P351+P338) .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic framework influence enantioselective organocatalysis?

  • Methodological Answer : The rigid (1S,4S) configuration creates a chiral environment that stabilizes transition states in asymmetric reactions. For example:

  • Aldol Reactions : The nitrogen atoms coordinate with substrates, enabling enantiomeric excess (ee) up to 95% via hydrogen bonding and steric control .
  • Mechanistic Insight : Computational studies (DFT) show that the bicyclic structure restricts rotational freedom, enhancing stereochemical outcomes .

Q. What challenges arise in achieving high enantiomeric excess (ee) with derivatives of this compound?

  • Methodological Answer : Key challenges include:

  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl groups) may reduce catalytic activity but improve selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) optimize hydrogen-bonding interactions, while protic solvents disrupt them .
    • Table 2 : Impact of Substituents on ee
DerivativeR GroupReactionee (%)Reference
3bCF₃Aldol92
5aPhMichael Addition88

Q. How do structural modifications enhance the compound’s application in medicinal chemistry?

  • Methodological Answer : Functionalization at the 2- and 5-positions modulates bioactivity:

  • Anticancer Activity : Introduction of fluorophenyl groups improves binding to α7 nicotinic receptors (IC₅₀: ~50 nM) .
  • Ligand Design : Sulfonyl groups (e.g., tosyl) enhance coordination with transition metals (e.g., Pd) for cross-coupling catalysis .

Data Contradictions and Recommendations

  • Synthetic Yields : Discrepancies in reported yields (e.g., 78% vs. 85%) may stem from purification methods (crystallization vs. chromatography) .
  • Toxicity Data : Limited studies () necessitate conservative safety protocols despite regulatory classifications.

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